2,2'-Anhydro-L-uridine is a nucleoside analog derived from uridine, characterized by the molecular formula . In this compound, the hydroxyl groups at the 2' and 3' positions of uridine are replaced by an anhydro bridge, resulting in a bicyclic structure. This modification enhances its stability and alters its biological activity compared to its parent compound, uridine. The primary target of 2,2'-Anhydro-L-uridine is uridine phosphorylase, an enzyme critical in the pyrimidine salvage pathway, which recycles nucleotides for cellular use.
2,2'-Anhydro-L-uridine can be sourced from various chemical suppliers and is classified as a nucleoside analog. It falls under the category of synthetic organic compounds used in biochemical research and pharmaceutical applications. Its synthesis often involves the dehydration of uridine using specific reagents and conditions to yield the desired product .
The synthesis of 2,2'-Anhydro-L-uridine typically involves several key steps:
2,2'-Anhydro-L-uridine can undergo several types of chemical reactions:
Major products from these reactions include various functionalized derivatives that may have specific applications in medicinal chemistry .
The mechanism of action for 2,2'-Anhydro-L-uridine primarily involves its role as an inhibitor of uridine phosphorylase. By inhibiting this enzyme, the compound disrupts the pyrimidine salvage pathway, which is essential for nucleotide recycling within cells. This disruption can lead to reduced availability of nucleotides for RNA synthesis and other cellular functions .
While detailed pharmacokinetic data specific to 2,2'-Anhydro-L-uridine is limited, it is known that uridine has a short plasma half-life (approximately 17.5 minutes), suggesting that similar kinetics may apply to its anhydro derivative.
2,2'-Anhydro-L-uridine has several important applications in scientific research:
Introduction to the Compound2,2'-Anhydro-L-uridine (C₉H₁₀N₂O₅; MW 226.19 g/mol) is a modified pyrimidine nucleoside characterized by an intramolecular ether bridge between the 2'-oxygen and the 2-position of the uracil base. This structural constraint forces the molecule into a high-syn conformation, distinguishing it metabolically and functionally from natural uridine [4] [8]. As a non-natural L-enantiomer, it exhibits distinct biochemical interactions compared to D-configured nucleosides, particularly in its inhibition of pyrimidine metabolic enzymes [3] . Its primary significance lies in its potent and selective inhibition of uridine phosphorylase (UrdPase), impacting nucleotide salvage pathways and fluoropyrimidine therapeutics.
2,2'-Anhydro-L-uridine acts as a high-affinity competitive inhibitor of uridine phosphorylase (UrdPase; EC 2.4.2.3), the enzyme responsible for the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Biochemical studies demonstrate inhibition constants (Ki) in the nanomolar range. For example, against Escherichia coli UrdPase, it exhibits a Ki of ~25 nM, surpassing many natural substrate analogs in potency [1] [9]. This inhibition occurs via direct competition with uridine at the enzyme's active site, as confirmed by kinetic analyses showing increased Km for uridine without affecting Vmax [1] [5].
The structural basis for this potent inhibition relates to its locked high-syn conformation. Nuclear magnetic resonance (NMR) and molecular modeling studies reveal that the 2,2'-anhydro bridge stabilizes a glycosidic bond torsion angle similar to the transition state adopted by uridine during phosphorolysis by UrdPase. This conformational mimicry allows precise docking within the uridine-binding pocket [5] [8]. Crucially, 2,2'-anhydro-L-uridine itself is not a substrate for UrdPase or thymidine phosphorylase, ensuring its action is purely inhibitory and not catalytic [1] [9].
Table 1: Inhibition Constants (Ki) of 2,2'-Anhydro-L-uridine and Derivatives Against Uridine Phosphorylase
Enzyme Source | Compound | Ki (nM) | Reference |
---|---|---|---|
Escherichia coli | 2,2'-Anhydro-5-ethyluridine | 25 | [1] |
Toxoplasma gondii | 5-(Benzyloxybenzyl)-2,2'-anhydrouridine | 60 ± 3 | [5] |
Mouse Liver | 2,2'-Anhydro-L-uridine | 85* | [1] |
Human Liver | Benzylacyclouridine analogs | 100-200* | [9] |
*Estimated values based on structural analogy and inhibition assays*
A critical aspect of 2,2'-anhydro-L-uridine's activity is its isoform selectivity. While it potently inhibits UrdPase from multiple sources (bacterial, protozoan, mammalian), it exhibits markedly reduced or negligible inhibition against thymidine phosphorylase (TP; EC 2.4.2.4) [1] [5]. This selectivity arises from structural differences in the active sites between these closely related enzymes.
Studies on Toxoplasma gondii UrdPase highlight key species-specific differences exploitable for drug design. Unlike mammalian UrdPase, the T. gondii enzyme:
Furthermore, enzymes like those from Haemophilus influenzae or Schistosoma mansoni show varying sensitivities to inhibition by anhydrouridines, underscoring the importance of isoform characterization in therapeutic applications targeting specific pathogens [9].
2,2'-Anhydro-L-uridine and its analogs significantly influence the pharmacology of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrug capecitabine. Uridine phosphorylase catalyzes a key reversible step in uridine homeostasis and directly activates 5-FU by converting it to cytotoxic fluorouridine (FUrd) [9] [10].
By inhibiting UrdPase, 2,2'-anhydro-L-uridine achieves two pharmacologically relevant effects:
This modulation holds therapeutic potential for improving fluoropyrimidine therapeutic indices. Elevating uridine levels via UrdPase inhibition can protect healthy tissues, potentially allowing higher doses of 5-FU or capecitabine to be administered for enhanced tumor kill [1] [10].
The inhibition of Uridine Phosphorylase by 2,2'-anhydro-L-uridine profoundly disrupts pyrimidine salvage and nucleotide homeostasis:
Table 2: Impact of Uridine Phosphorylase Inhibition on Nucleotide Pools
Nucleotide/Nucleoside | Effect of UrdPase Inhibition | Potential Consequence |
---|---|---|
Uridine | Significant Increase | Competition for transporters/kinases |
Uracil | Significant Decrease | Reduced substrate for salvage synthesis |
UTP/CTP | Variable (Tissue-dependent) | Altered feedback inhibition of de novo synthesis |
dTTP | Potential Indirect Reduction | Possible cell cycle/DNA synthesis effects |
FUrd/5-FU metabolites | Increased FUrd Stability | Modulation of 5-FU cytotoxicity |
These disruptions can be therapeutically exploited. In tumors reliant on salvage pathways for nucleotide supply, UrdPase inhibition may induce cytotoxic nucleotide imbalances. Conversely, protecting normal tissues during fluoropyrimidine therapy relies on elevated uridine competing against FUrd phosphorylation and incorporation [1] [2] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7